3-methyl-N-(2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide
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Overview
Description
3-methyl-N-(2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide is a complex organic compound that features a sulfonamide group, a morpholine ring, and a propoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a suitable phenyl derivative under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the morpholine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Alkylation: The final step involves the alkylation of the sulfonamide with 3-methyl-4-propoxybenzene under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the benzene ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-N-(2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The morpholine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide
- 3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
Uniqueness
3-methyl-N-(2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide is unique due to the presence of the 3-methyl and 4-propoxy groups, which can significantly influence its chemical properties and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S/c1-3-14-27-21-10-9-20(16-18(21)2)29(25,26)23-11-12-24-13-15-28-22(17-24)19-7-5-4-6-8-19/h4-10,16,22-23H,3,11-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEVFCDUPMOFTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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